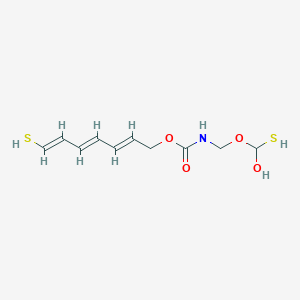
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is an organic compound with a complex structure that includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate typically involves multi-step organic reactions. One common approach is to start with a hepta-2,4,6-triene derivative and introduce the mercapto and carbamate groups through a series of substitution and addition reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamate to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carbamate group can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s reactivity with biological molecules makes it a valuable tool in bioconjugation and labeling studies. It can be used to modify proteins and other biomolecules for research purposes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the carbamate group can interact with amine groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone: A related compound with a similar hepta-2,4,6-triene structure but lacking the additional functional groups.
Tropolone: Similar to tropone but with a hydroxyl group, making it more reactive in certain chemical reactions.
Cycloheptatriene: A simpler compound with a seven-membered ring and three conjugated double bonds.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl ((hydroxy(mercapto)methoxy)methyl)carbamate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Unlike simpler compounds like tropone and cycloheptatriene, it offers more versatility in chemical synthesis and biological interactions.
Eigenschaften
Molekularformel |
C10H15NO4S2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[[hydroxy(sulfanyl)methoxy]methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-8-15-10(13)17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
InChI-Schlüssel |
MBQROAHTZSYDAU-PPLKHLOCSA-N |
Isomerische SMILES |
C(/C=C/C=C/C=C/S)OC(=O)NCOC(O)S |
Kanonische SMILES |
C(C=CC=CC=CS)OC(=O)NCOC(O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


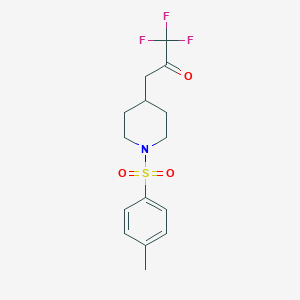
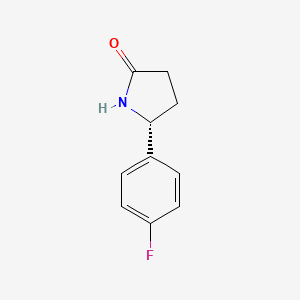
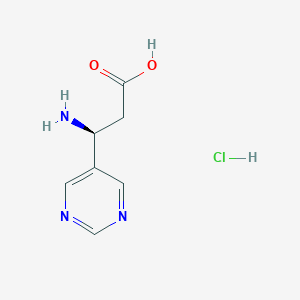
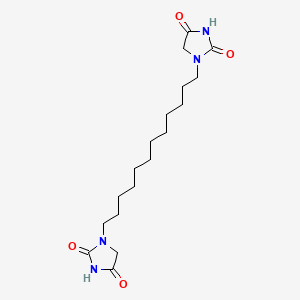
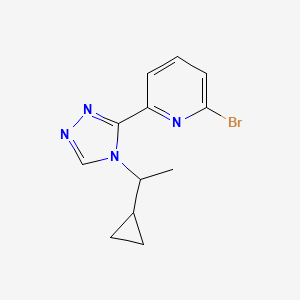
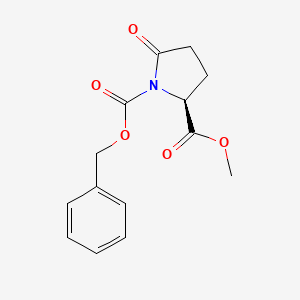
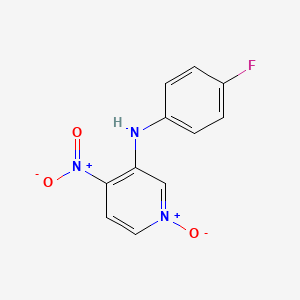
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
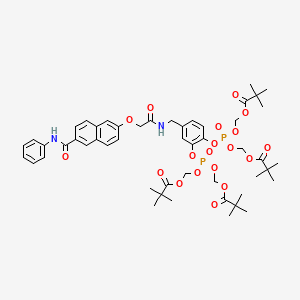
![(R)-8-Chloro-2-ethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12941762.png)
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
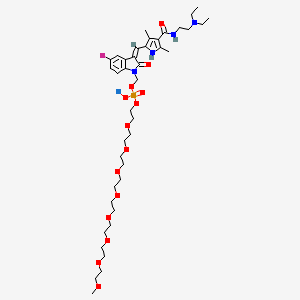
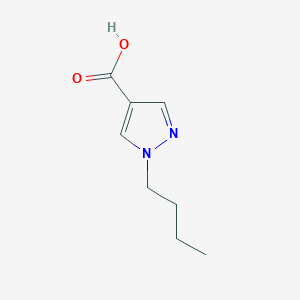
![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
